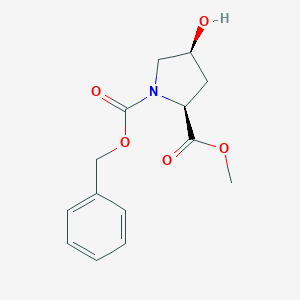

N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57653-35-7 | |

| Record name | 57653-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a pivotal chiral building block, holds significant importance in the realms of medicinal chemistry and drug development. Its rigid pyrrolidine framework, endowed with specific stereochemistry, renders it an invaluable precursor for the synthesis of conformationally constrained peptides and complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the synthesis of therapeutic agents.

Chemical and Physical Properties

This compound, systematically named methyl (2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a white to off-white solid. The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Melting Point | 80-85 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 57653-35-7 | [1] |

| Stereochemistry | (2S, 4S) | [1] |

Solubility: While quantitative solubility data is not extensively reported, this compound is generally soluble in a range of organic solvents including methanol, ethanol, dichloromethane, and ethyl acetate. This solubility profile is critical for its application in various reaction conditions.

Optical Rotation: The specific optical rotation is a crucial parameter for chiral compounds. For the closely related trans-isomer, N-Cbz-trans-4-hydroxy-L-proline, a specific rotation of [α] = -51.2° (c=1.00g/100ml in Ethanol) has been reported, providing an expected range for the cis-isomer.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (Cbz group): A multiplet is expected in the range of 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.

-

CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) is anticipated around 5.10-5.20 ppm for the benzylic protons.

-

Proline Ring Protons: Complex multiplets are expected for the protons on the pyrrolidine ring. The H-2 proton (adjacent to the ester) would likely appear around 4.5 ppm. The H-4 proton (bearing the hydroxyl group) is expected around 4.4 ppm. The other ring protons would resonate between 2.0 and 3.8 ppm.

-

Methyl Ester Protons: A sharp singlet for the methyl group is expected around 3.70 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the OH group.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Resonances for the ester and carbamate carbonyls are expected in the region of 173 ppm and 155 ppm, respectively.

-

Aromatic Carbons: Signals for the aromatic carbons of the Cbz group are anticipated between 127 and 137 ppm.

-

C-2 and C-4 (Pyrrolidine Ring): The carbons bearing the ester and hydroxyl groups are expected to resonate around 58 ppm and 69 ppm, respectively.

-

Other Pyrrolidine Ring Carbons: The remaining ring carbons would appear in the range of 38-55 ppm.

-

Benzylic Carbon (Cbz group): The benzylic carbon signal is expected around 67 ppm.

-

Methyl Ester Carbon: The methyl carbon of the ester group is anticipated around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate) |

| ~1420 | C-N stretch |

| ~1200 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 279. The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and the methyl ester group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the protection and esterification of amino acids.

Materials:

-

cis-4-Hydroxy-L-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Thionyl chloride (SOCl₂) or another esterification agent

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

Step 1: N-protection of cis-4-Hydroxy-L-proline

-

Dissolve cis-4-Hydroxy-L-proline in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with dilute HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-cis-4-Hydroxy-L-proline.

Step 2: Methyl Esterification

-

Suspend the N-Cbz-cis-4-Hydroxy-L-proline in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with cold ethyl acetate/hexane, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow:

Caption: General purification strategies for the target compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutical agents, primarily due to the conformational constraints imposed by the pyrrolidine ring.

Precursor for Conformationally Restricted Peptides and Peptidomimetics

The rigid structure of the proline ring in this molecule is utilized to control the backbone conformation of peptides. By incorporating this moiety, medicinal chemists can design peptides with specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor binding. This conformational restriction can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of complex natural products and therapeutic agents. Although specific examples directly citing the cis-isomer are less common in readily available literature, the general class of protected hydroxyprolines is crucial in the synthesis of antiviral drugs like the hepatitis C protease inhibitors Boceprevir and Telaprevir.[3][4] The synthesis of these drugs often involves the construction of complex polycyclic structures where the stereochemistry of the proline-derived core is critical for their inhibitory activity.

Logical Relationship in Drug Synthesis:

Caption: Role as a precursor in complex molecule synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry and rigid conformation provide a powerful tool for the design and synthesis of novel therapeutic agents with enhanced properties. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to N-Cbz-cis-4-Hydroxy-L-proline methyl ester (CAS: 57653-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a valuable chiral building block in synthetic organic chemistry and drug discovery. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the development of therapeutic agents.

Core Compound Data

This compound, also known by its IUPAC name methyl (2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a derivative of the non-essential amino acid hydroxyproline. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and the methyl ester at the carboxylic acid function allows for selective modifications at other positions of the molecule, making it a versatile intermediate in complex syntheses.

| Property | Value | Reference |

| CAS Number | 57653-35-7 | [1] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

| Synonyms | Methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate | [1] |

| InChI Key | VVKAGQHUUDRPOI-RYUDHWBXSA-N | [1] |

| SMILES | COC(=O)C[C@@H]1C--INVALID-LINK--CN1C(=O)OCC2=CC=CC=C2 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from cis-4-Hydroxy-L-proline: N-protection followed by esterification.

Experimental Protocol: Synthesis of this compound

Step 1: N-protection of cis-4-Hydroxy-L-proline

This step involves the protection of the secondary amine of cis-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group.

-

Materials:

-

cis-4-Hydroxy-L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve cis-4-Hydroxy-L-proline and sodium bicarbonate in water.

-

To this solution, slowly add a solution of benzyl chloroformate in dioxane while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2 with hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline.

-

Step 2: Esterification of N-Cbz-cis-4-Hydroxy-L-proline

The carboxylic acid of the N-protected intermediate is then esterified to yield the final product.

-

Materials:

-

N-Cbz-cis-4-Hydroxy-L-proline

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or another suitable esterification reagent

-

-

Procedure:

-

Suspend N-Cbz-cis-4-Hydroxy-L-proline in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine ring provides conformational constraint, which is a desirable feature in drug design for enhancing binding affinity and selectivity to biological targets.

While specific examples detailing the use of the N-Cbz protected cis-isomer are not as prevalent in publicly available literature as its N-Boc counterpart, it is a valuable intermediate for the synthesis of:

-

Peptidomimetics: The constrained proline backbone is incorporated into peptide-like molecules to improve their stability and pharmacokinetic properties.

-

Antiviral Agents: Proline derivatives are key components in many antiviral drugs. For instance, the synthesis of Nirmatrelvir (PF-07321332), an antiviral drug, utilizes a bicyclic proline amino acid fragment derived from hydroxyproline.[2]

-

Enzyme Inhibitors: The unique stereochemistry and functionality of this compound make it a suitable scaffold for designing inhibitors that can fit into the active sites of specific enzymes.

The general workflow for its application as a chiral building block is outlined below.

Spectroscopic Data

Note to Researchers: It is highly recommended to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound before its use in further reactions.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this compound.

| Hazard Information | Precautionary Statements |

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Codes | H319 (Causes serious eye irritation) |

| Precautionary Codes | P264, P280, P305+P351+P338, P337+P313 |

This technical guide provides a foundational understanding of this compound for its effective utilization in research and development. For further in-depth information, consulting the cited references and additional scientific literature is recommended.

References

A Comprehensive Technical Guide to N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a valuable building block in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in peptide and medicinal chemistry.

Core Properties and Data

This compound, also known as Methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate, is a protected amino acid derivative.[1] Its rigid pyrrolidine ring and defined stereochemistry make it a crucial component for introducing conformational constraints in peptides and other bioactive molecules.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 279.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| CAS Number | 57653-35-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

| InChI Key | VVKAGQHUUDRPOI-RYUDHWBXSA-N | [1] |

| SMILES | COC(=O)[C@@H]1C--INVALID-LINK--CN1C(=O)OCc2ccccc2 | [1] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amine group of cis-4-Hydroxy-L-proline followed by the esterification of the carboxylic acid. The following is a generalized workflow and a detailed experimental protocol adapted from analogous syntheses.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for N-protection and esterification of amino acids.

Step 1: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline

-

Dissolve cis-4-Hydroxy-L-proline in an aqueous solution of a suitable base, such as sodium bicarbonate, cooled in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The pH of the reaction mixture should be maintained in the basic range.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the aqueous mixture with a non-polar solvent like ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-protected product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

Method A: Fischer Esterification

-

Suspend N-Cbz-cis-4-Hydroxy-L-proline in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to yield the final product.

Method B: Steglich Esterification (for milder conditions)

-

Dissolve N-Cbz-cis-4-Hydroxy-L-proline, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), and methanol in a dry aprotic solvent such as dichloromethane (DCM).

-

Cool the mixture in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC).

-

Stir the reaction at 0°C for an hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product as described in Method A.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists.

Role as a Conformationally Constrained Amino Acid

The pyrrolidine ring of proline restricts the phi (φ) backbone dihedral angle, influencing the secondary structure of peptides. The stereochemistry at the 4-position further biases the ring pucker, which in turn affects the cis/trans isomerization of the preceding peptide bond. The 'cis' configuration of the hydroxyl group in this compound can be exploited to stabilize specific peptide conformations, such as β-turns, which are often crucial for biological activity.

Building Block in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the protecting groups (Cbz and methyl ester) can be selectively removed to allow for peptide coupling or other modifications. Its incorporation into peptide-based drugs can enhance metabolic stability, receptor binding affinity, and selectivity. It has been used in the synthesis of peptidomimetics and as a scaffold for creating diverse chemical libraries for drug screening.

Logical Relationship in Drug Development

Caption: Role of this compound in synthetic pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired purity.

References

Spectroscopic and Synthetic Profile of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Cbz-cis-4-Hydroxy-L-proline methyl ester. This valuable building block is frequently utilized in the synthesis of complex peptides and pharmaceutical compounds. This document compiles available data to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Observed for the enantiomer, N-Cbz-cis-4-Hydroxy-D-proline methyl ester, which is expected to have an identical spectrum to the L-enantiomer.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅ |

| ~5.15 | s | 2H | OCH₂Ph |

| ~4.50 | t | 1H | H-2 |

| ~4.40 | m | 1H | H-4 |

| ~3.70 | s | 3H | OCH₃ |

| ~3.60 | m | 2H | H-5 |

| ~2.30 | m | 1H | H-3a |

| ~2.05 | m | 1H | H-3b |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on typical chemical shifts for similar structures.

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (ester) |

| ~155 | C=O (carbamate) |

| ~136 | C (aromatic, quat.) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~68 | C-4 |

| ~67 | OCH₂Ph |

| ~58 | C-2 |

| ~55 | C-5 |

| ~52 | OCH₃ |

| ~38 | C-3 |

Table 3: Predicted FT-IR Spectroscopic Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on characteristic infrared absorption frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3000 | Medium | C-H stretch (aromatic & aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-N stretch |

| ~1200 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on the molecular weight of the compound.

| m/z | Ion |

| 280.11 | [M+H]⁺ |

| 302.09 | [M+Na]⁺ |

| 279.10 | [M]⁺ |

Experimental Protocols

The synthesis of this compound typically involves two key steps: esterification of N-Cbz-cis-4-Hydroxy-L-proline and N-protection of cis-4-Hydroxy-L-proline methyl ester. The following are generalized protocols adapted from literature procedures for similar compounds.[1]

Protocol 1: Esterification of N-Cbz-cis-4-Hydroxy-L-proline

-

Dissolution: Dissolve N-Cbz-cis-4-Hydroxy-L-proline in a suitable solvent such as methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., thionyl chloride or concentrated sulfuric acid) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-protection of cis-4-Hydroxy-L-proline methyl ester

-

Starting Material: Begin with commercially available cis-4-Hydroxy-L-proline methyl ester hydrochloride.

-

Base and Solvent: Dissolve the starting material in a mixture of a suitable organic solvent (e.g., dichloromethane) and water. Add a base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride salt.

-

Acylation: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformation and the logical workflow for spectroscopic analysis.

Caption: Synthesis of the target compound.

Caption: Spectroscopic analysis workflow.

References

The Multifaceted Biological Activities of Substituted Hydroxyproline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique constrained cyclic structure of the hydroxyproline scaffold has made it a privileged motif in medicinal chemistry. Its inherent conformational rigidity and the stereospecific placement of its hydroxyl and carboxylic acid groups provide an excellent starting point for the design of potent and selective modulators of various biological targets. This technical guide delves into the diverse biological activities of substituted hydroxyproline derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug discovery efforts.

Quantitative Analysis of Biological Activity

The biological efficacy of substituted hydroxyproline derivatives has been quantified across a range of therapeutic areas. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds, showcasing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Table 1: Anticancer Activity of Substituted Hydroxyproline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |

| Silver(I) Complexes | {[Ag2(Pro)2(NO3)]NO3}n (AgPro) | MDA-MB-231 (Breast) | 3.7 µM | [1][2] |

| Silver(I) Complexes | {[Ag2(Pro)2(NO3)]NO3}n (AgPro) | Jurkat (Leukemia) | 3.0 µM | [1][2] |

Table 2: Antimicrobial Activity of Substituted Hydroxyproline Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC Value | Reference |

| Silver(I) Complexes | {[Ag2(Hyp)2(NO3)]NO3}n (AgHyp) | Bacillus cereus | 0.063 mM | [1] |

| Silver(I) Complexes | {[Ag2(Hyp)2(NO3)]NO3}n (AgHyp) | Pseudomonas aeruginosa | 0.063 mM | [1] |

| Silver(I) Complexes | {[Ag2(Hyp)2(NO3)]NO3}n (AgHyp) | Staphylococcus aureus | 0.063 mM | [1] |

Table 3: Enzyme Inhibitory Activity of Substituted Hydroxyproline Derivatives

| Enzyme Target | Compound Class | Specific Derivative | IC50 Value | Reference |

| Farnesyltransferase (FTase) | Peptidomimetics | Not specified | High nM to low µM range | [3] |

| Geranylgeranyltransferase I (GGTase I) | Peptidomimetics | Not specified | High nM to low µM range | [3] |

| Dipeptidyl Peptidase-IV (DPP-IV) | 1,2,3-Triazole-5-carboximidamides | Compound 2 | 6.57 µM | [4] |

| Prolyl Hydroxylase Domain 2 (PHD2) | N-oxalylglycine (NOG) | N/A | 106.4 µM | [5] |

| Prolyl Hydroxylase Domain 2 (PHD2) | Cobalt (II) chloride | N/A | 6.4 µM | [5] |

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of substituted hydroxyproline derivatives.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Jurkat)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Substituted hydroxyproline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydroxyproline derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MMPs.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

MMP assay buffer

-

Fluorogenic MMP substrate

-

Substituted hydroxyproline derivatives

-

A known MMP inhibitor (positive control, e.g., NNGH)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in pre-chilled MMP assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the substituted hydroxyproline derivatives in MMP assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted MMP enzyme, the test compounds at various concentrations, and the assay buffer. Include wells for enzyme control (no inhibitor), inhibitor control (known inhibitor), and a blank (buffer only).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

Data Analysis: Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the enzyme control and determine the IC50 value.

Protocol for Prolyl Hydroxylase Domain (PHD) Inhibition Assay

This colorimetric assay monitors the consumption of the co-substrate α-ketoglutarate by PHD enzymes.[5]

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate

-

α-ketoglutarate (α-KG)

-

2,4-dinitrophenylhydrazine (2,4-DNPH) solution

-

Substituted hydroxyproline derivatives

-

A known PHD inhibitor (positive control, e.g., N-oxalylglycine)

-

Strong base (e.g., NaOH)

-

Microplate reader

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, and other necessary co-factors in a suitable buffer.

-

Inhibitor Addition: Add the substituted hydroxyproline derivatives at various concentrations to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding α-ketoglutarate. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Derivatization: Stop the reaction and add 2,4-DNPH to derivatize the remaining α-ketoglutarate.

-

Color Development: Add a strong base to develop a colored product from the α-ketoglutarate-2,4-DNP-hydrazone.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 425 nm).

-

Data Analysis: The amount of α-ketoglutarate consumed is proportional to the PHD activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]

Visualizing Mechanisms and Workflows

Understanding the complex biological systems in which substituted hydroxyproline derivatives operate, as well as the process of their discovery, is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

The HIF-1α Signaling Pathway and the Role of Hydroxyproline

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification is a critical step that marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8] Substituted hydroxyproline derivatives can be designed to interfere with this process, thereby stabilizing HIF-1α and promoting downstream signaling, which has therapeutic implications in conditions like anemia and ischemia.

Experimental Workflow for the Discovery and Evaluation of Substituted Hydroxyproline Derivatives

The development of novel therapeutic agents based on the hydroxyproline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with feedback from biological testing informing the design of subsequent generations of compounds.

References

- 1. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new insight into the role of hydroxyproline in metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Utility of N-Cbz Protected Proline Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability to control the reactivity of amino acids is fundamental to the synthesis of peptides and peptidomimetics, which are crucial in drug discovery and development. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the stepwise and controlled synthesis of peptides. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of N-Cbz protected proline esters, which are valuable building blocks in synthetic organic chemistry.

Introduction: The Strategic Importance of N-Cbz Protection

Prior to the advent of reliable protecting groups, the synthesis of peptides was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. The Cbz group provided a robust and readily removable shield for the amino functionality, allowing for the selective activation of the carboxyl group and the formation of peptide bonds in a controlled manner. Proline, with its unique cyclic structure, plays a critical role in the conformation of peptides and proteins. Consequently, N-Cbz protected proline and its esters are indispensable intermediates in the synthesis of a wide array of biologically active molecules.

Synthesis of N-Cbz-L-proline Esters

The synthesis of N-Cbz-L-proline esters typically involves a two-step process: the protection of the proline nitrogen with the Cbz group, followed by the esterification of the carboxylic acid.

N-Protection of L-proline

The standard procedure for the N-protection of L-proline involves its reaction with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.

Esterification of N-Cbz-L-proline

The esterification of N-Cbz-L-proline can be achieved through various methods, depending on the desired ester. Common methods include Fischer esterification for simple alkyl esters and coupling agent-mediated esterification for more complex esters.

Quantitative Data on the Synthesis of N-Cbz-L-proline Esters

The following tables summarize quantitative data for the synthesis of various N-Cbz-L-proline esters, providing a comparative overview of different synthetic methodologies.

| Ester | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Methyl | N-Cbz-L-proline, Methanol | Thionyl Chloride | Methanol | 4 h | Reflux | High | [1] |

| Ethyl | N-Cbz-L-proline, Ethanol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 12 h | Room Temp. | ~85 | [2] |

| Benzyl | N-Cbz-L-proline, Benzyl bromide | Cesium carbonate | N,N-Dimethylformamide (DMF) | 6 h | Room Temp. | >90 | [3] |

| tert-Butyl | N-Cbz-L-proline, tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate | 24 h | Room Temp. | 81 | [4] |

Detailed Experimental Protocols

Synthesis of N-Cbz-L-proline

Materials:

-

L-proline

-

Sodium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-proline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.

-

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline.[5]

Synthesis of N-Cbz-L-proline Methyl Ester

Materials:

-

N-Cbz-L-proline

-

Methanol (anhydrous)

-

Thionyl chloride

Procedure:

-

Suspend N-Cbz-L-proline (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[1]

Synthesis of N-Cbz-L-proline Benzyl Ester

Materials:

-

N-Cbz-L-proline

-

Benzyl bromide

-

Cesium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-Cbz-L-proline (1.0 equivalent) in DMF.

-

Add cesium carbonate (1.5 equivalents) to the solution.

-

Add benzyl bromide (1.2 equivalents) and stir the mixture at room temperature for 6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[3]

Synthesis of N-Cbz-L-proline tert-Butyl Ester

Materials:

-

N-Cbz-L-proline

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

-

Dissolve N-Cbz-L-proline (1.0 equivalent) in tert-butyl acetate.

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (5 mol%).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

Spectroscopic Characterization Data

The identity and purity of the synthesized N-Cbz-L-proline esters are confirmed by various spectroscopic techniques.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| N-Cbz-L-proline Methyl Ester | 7.35 (m, 5H), 5.15 (s, 2H), 4.40 (m, 1H), 3.70 (s, 3H), 3.55 (m, 2H), 2.20-1.90 (m, 4H) | 173.5, 154.8, 136.5, 128.5, 128.0, 127.9, 67.1, 59.5, 52.1, 46.8, 29.5, 24.3 | 2955, 1745, 1700, 1415, 1210, 1175 | 263.12 [M]⁺ |

| N-Cbz-L-proline Ethyl Ester | 7.34 (m, 5H), 5.14 (s, 2H), 4.38 (dd, J=8.4, 3.6 Hz, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.54 (m, 2H), 2.15-1.90 (m, 4H), 1.25 (t, J=7.1 Hz, 3H) | 173.0, 154.7, 136.6, 128.4, 127.9, 127.8, 66.9, 61.0, 59.5, 46.7, 30.8, 24.5, 14.2 | 2980, 1740, 1705, 1418, 1185 | 277.14 [M]⁺ |

| N-Cbz-L-proline Benzyl Ester | 7.40-7.25 (m, 10H), 5.18 (s, 2H), 5.12 (s, 2H), 4.45 (dd, J=8.5, 3.7 Hz, 1H), 3.58 (m, 2H), 2.20-1.95 (m, 4H) | 172.5, 154.8, 136.5, 135.6, 128.5, 128.4, 128.2, 128.0, 127.9, 67.1, 66.8, 59.6, 46.8, 30.9, 24.5 | 3030, 2950, 1745, 1700, 1415, 1170 | 339.15 [M]⁺ |

| N-Cbz-L-proline tert-Butyl Ester | 7.35 (m, 5H), 5.13 (s, 2H), 4.30 (m, 1H), 3.50 (m, 2H), 2.10-1.85 (m, 4H), 1.45 (s, 9H) | 172.1, 154.6, 136.8, 128.4, 127.9, 127.8, 81.3, 66.8, 59.8, 46.9, 31.2, 28.0, 24.8 | 2975, 1740, 1695, 1410, 1150 | 305.17 [M]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of N-Cbz protected proline esters.

Caption: General synthetic workflow for N-Cbz-L-proline esters.

Caption: General purification workflow for N-Cbz-L-proline esters.

Conclusion

N-Cbz protected proline esters are versatile and indispensable building blocks in the field of peptide synthesis and drug development. The methodologies for their preparation are well-established and offer high yields of pure products. This guide provides a comprehensive resource for researchers and scientists, detailing the synthesis, characterization, and essential quantitative data for these important compounds. The provided experimental protocols and workflows serve as a practical foundation for the successful synthesis and purification of N-Cbz-L-proline esters in a laboratory setting.

References

N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility and Stability

The solubility and stability of N-Cbz-cis-4-Hydroxy-L-proline methyl ester are critical parameters that influence its storage, handling, and application in synthetic chemistry.

Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation. The presence of the N-Cbz (benzyloxycarbonyl) group, a bulky and relatively nonpolar protecting group, significantly influences the molecule's solubility profile, steering it towards organic solvents.

Stability refers to the compound's resistance to chemical degradation under various conditions, including pH, temperature, and light exposure. The primary stability concerns for this molecule are the hydrolysis of the methyl ester and the potential cleavage of the Cbz protecting group.

Physicochemical Properties

A summary of the known physical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇NO₅ | [1][2] |

| Molecular Weight | 279.29 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

Solubility Profile (Predicted)

While specific quantitative solubility data is not available, a qualitative solubility profile can be predicted based on the structure of this compound.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Low to Insoluble | The nonpolar Cbz group and the methyl ester reduce hydrogen bonding potential with water. |

| Methanol, Ethanol | Soluble | The alcohol moiety can interact with the polar functional groups of the molecule. |

| Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | Soluble | Good general solvent for protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong solubilizing power for a wide range of organic compounds. |

| Acetonitrile (ACN) | Moderately Soluble | Polarity is suitable for dissolving the compound. |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | Soluble | The Cbz group enhances solubility in chlorinated solvents. |

| Ethyl Acetate (EtOAc) | Soluble | Commonly used solvent for extraction and chromatography of protected amino acids. |

| Hexanes, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar hydrocarbon solvents. |

Stability Profile

The stability of this compound is primarily influenced by the integrity of the ester linkage and the Cbz protecting group.

pH Stability

The molecule is expected to be most stable in a neutral to slightly acidic pH range (pH 4-7).

-

Acidic Conditions (pH < 4): Under strongly acidic conditions, there is a risk of hydrolysis of the methyl ester to the corresponding carboxylic acid. The Cbz group is generally stable to mildly acidic conditions.

-

Neutral Conditions (pH ≈ 7): The compound is expected to exhibit good stability.

-

Basic Conditions (pH > 8): Basic conditions will promote the hydrolysis of the methyl ester. The Cbz group is generally stable to basic conditions.

Thermal Stability

As a solid, this compound is expected to be stable at ambient and refrigerated temperatures. At elevated temperatures, particularly near its melting point, thermal degradation may occur.

Deprotection Pathways

The N-Cbz group is a robust protecting group but can be cleaved under specific conditions. Understanding these deprotection pathways is crucial for its use in multi-step synthesis.

Caption: Key Degradation and Deprotection Pathways.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Caption: Shake-Flask Solubility Determination Workflow.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Stability Assessment (pH Profile)

To assess the stability of the compound at different pH values, a forced degradation study can be performed.

Caption: pH Stability Study Workflow.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Store the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Neutralize the samples to stop further degradation before analysis.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to identify any major degradation products. The primary degradation product to monitor would be the hydrolyzed ester, N-Cbz-cis-4-Hydroxy-L-proline.

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its solubility and stability. While specific quantitative data is not widely published, its behavior can be reliably predicted based on the known properties of N-Cbz protected amino acid esters. This guide provides a framework for researchers to handle and utilize this compound effectively and to generate specific solubility and stability data within their own experimental settings. The provided protocols offer a starting point for developing robust analytical methods to ensure the quality and success of synthetic endeavors involving this important molecule.

References

Stereochemistry of N-Cbz-4-Hydroxy-L-proline Methyl Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Cbz-4-hydroxy-L-proline methyl esters, crucial chiral building blocks in pharmaceutical synthesis. The focus is on the synthesis, separation, and characterization of the cis ((2S,4S)) and trans ((2S,4R)) diastereomers, providing quantitative data, detailed experimental protocols, and logical workflows to aid in their practical application.

Introduction: The Significance of Stereochemistry

N-Cbz-4-hydroxy-L-proline methyl esters are valuable intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and peptide-based therapeutics. The stereochemistry at the C4 position of the proline ring is critical, as it significantly influences the conformation of the final molecule, thereby dictating its biological activity and pharmacological properties. The naturally abundant trans-4-hydroxy-L-proline provides a ready source for the (2S,4R) diastereomer, while the synthesis of the (2S,4S) cis diastereomer requires specific stereochemical manipulations. Understanding and controlling the stereochemistry of these building blocks is therefore paramount in drug design and development.

Synthesis and Stereochemical Control

The synthesis of the two diastereomers of N-Cbz-4-hydroxy-L-proline methyl ester originates from L-hydroxyproline. The preparation of the trans isomer is straightforward, while the cis isomer is typically accessed through a stereoinvertive reaction.

Synthesis of trans-N-Cbz-4-Hydroxy-L-proline Methyl Ester ((2S,4R)-isomer)

The synthesis of the trans isomer involves two main steps: N-protection of the amino group with a carboxybenzyl (Cbz) group, followed by esterification of the carboxylic acid.

Experimental Protocol: N-protection and Esterification

-

N-protection: To a solution of trans-4-hydroxy-L-proline in aqueous sodium bicarbonate, benzyl chloroformate is added dropwise at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. Acidification with hydrochloric acid precipitates the N-Cbz-trans-4-hydroxy-L-proline, which is then extracted with an organic solvent like ethyl acetate.

-

Esterification: The N-protected acid is dissolved in methanol. Thionyl chloride is added dropwise at 0 °C, and the reaction is refluxed overnight. Removal of the solvent under reduced pressure yields the trans-N-Cbz-4-hydroxy-L-proline methyl ester.

Synthesis of cis-N-Cbz-4-Hydroxy-L-proline Methyl Ester ((2S,4S)-isomer)

The synthesis of the cis isomer is most commonly achieved via a Mitsunobu reaction on the corresponding trans isomer. This reaction proceeds with inversion of stereochemistry at the C4 position.

Experimental Protocol: Mitsunobu Inversion

-

To a solution of trans-N-Cbz-4-hydroxy-L-proline methyl ester, triphenylphosphine (PPh₃), and a carboxylic acid (e.g., p-nitrobenzoic acid) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

-

The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the cis-N-Cbz-4-hydroxy-L-proline.

-

Subsequent esterification with methanol as described for the trans isomer provides the final cis-N-Cbz-4-hydroxy-L-proline methyl ester.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Product | Typical Yield (%) |

| N-protection of trans-4-hydroxy-L-proline | N-Cbz-trans-4-hydroxy-L-proline | >90 |

| Esterification of N-Cbz-trans-4-hydroxy-L-proline | trans-N-Cbz-4-hydroxy-L-proline methyl ester | 85-95 |

| Mitsunobu inversion of trans-isomer | N-Cbz-cis-4-(p-nitrobenzoyloxy)-L-proline methyl ester | 70-85 |

| Hydrolysis of p-nitrobenzoyl ester | N-Cbz-cis-4-hydroxy-L-proline | >90 |

| Esterification of N-Cbz-cis-4-hydroxy-L-proline | cis-N-Cbz-4-hydroxy-L-proline methyl ester | 85-95 |

Stereochemical Characterization

The distinction between the cis and trans diastereomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by chiroptical methods.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical assignment of 4-hydroxyproline derivatives. The key diagnostic signals are those of the protons and carbons of the pyrrolidine ring. Due to the presence of the Cbz protecting group, which can exhibit restricted rotation, NMR spectra may show two sets of signals for each isomer, corresponding to the cis and trans amide rotamers.

¹H NMR: The chemical shifts of the H2, H3, H4, and H5 protons are sensitive to the stereochemistry at C4. In general, the relative positions of these signals differ between the cis and trans isomers.

¹³C NMR: The chemical shifts of the pyrrolidine ring carbons, particularly Cβ (C3) and Cγ (C4), are highly indicative of the stereochemistry. For proline derivatives, a larger difference between the chemical shifts of Cβ and Cγ (Δδ(β-γ)) is characteristic of the cis isomer.

The following table provides approximate ¹³C NMR chemical shifts for the pyrrolidine ring carbons of N-Boc-4-hydroxy-L-proline methyl esters, which serve as a close proxy for the N-Cbz analogues.

| Carbon | trans-isomer (δ, ppm) | cis-isomer (δ, ppm) |

| Cα (C2) | ~59 | ~58 |

| Cβ (C3) | ~39 | ~36 |

| Cγ (C4) | ~69 | ~68 |

| Cδ (C5) | ~55 | ~54 |

Specific Rotation

The optical rotation of the two diastereomers is distinct and serves as a confirmation of their stereochemical identity.

| Compound | Specific Rotation ([α]_D) |

| trans-N-Cbz-4-hydroxy-L-proline | -51.2° (c=1, EtOH)[1] |

| cis-N-Cbz-4-hydroxy-L-proline | Varies with protecting groups and solvent |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of the cis and trans diastereomers.

HPLC Method Development

The separation of these diastereomers can be achieved on both normal-phase and reversed-phase columns. However, chiral stationary phases (CSPs) often provide the best resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compounds. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

Epimerization and Stereochemical Stability

The stereocenter at C4 can be susceptible to epimerization under certain conditions. While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to the interconversion of the cis and trans isomers. This is a critical consideration during synthesis, purification, and storage to maintain the stereochemical integrity of the desired compound.

Conclusion

The stereochemistry of N-Cbz-4-hydroxy-L-proline methyl esters is a critical aspect of their use as chiral building blocks in pharmaceutical research and development. The ability to selectively synthesize, separate, and characterize the cis and trans diastereomers is essential for the successful development of stereochemically pure active pharmaceutical ingredients. This guide provides the fundamental knowledge and practical protocols to aid researchers in navigating the stereochemical complexities of these important synthetic intermediates.

References

The Role of the N-Cbz Protecting Group in Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, pioneered in the 1930s by Max Bergmann and Leonidas Zervas for peptide synthesis.[1] Its application to proline, a unique secondary amino acid, is of particular importance due to proline's ability to introduce significant conformational constraints into peptide backbones.[2] This technical guide provides an in-depth analysis of the N-Cbz protecting group's role in proline derivatives, covering its core principles, applications, quantitative data, and detailed experimental protocols.

Core Principles of N-Cbz Protection

The utility of the Cbz group stems from its stability under a variety of reaction conditions and the specific methods available for its removal.[3] It protects the nitrogen atom of proline as a benzyl carbamate, rendering it nucleophilically inert during subsequent synthetic steps.[1][4]

Key Characteristics:

-

Stability: The Cbz group is stable to mildly acidic and basic conditions, making it compatible with many synthetic transformations.[2]

-

Introduction: It is typically introduced by reacting L-proline with benzyl chloroformate (Cbz-Cl) in an alkaline aqueous system, a classic example of the Schotten-Baumann reaction.[1][4]

-

Removal (Deprotection): The most common and cleanest method for Cbz cleavage is catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst and a hydrogen source.[3][4][5] This reaction is highly efficient and yields the deprotected amine along with volatile byproducts, toluene and carbon dioxide.[3][5] Alternative methods include cleavage under strong acidic conditions (e.g., HBr in acetic acid) or other reductive methods.[3][6]

-

Orthogonality: A significant advantage of the Cbz group is its orthogonality to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[2][4] This means the Cbz group can be removed without affecting Boc or Fmoc groups, and vice versa, which is critical in complex, multi-step syntheses of protected peptide fragments.[2][7]

Applications in Proline Derivatives

N-Cbz-protected proline is a critical building block in various fields, from peptide synthesis to the development of complex therapeutics.[1][8]

-

Peptide Synthesis: Historically, N-Cbz-proline was a cornerstone of peptide chemistry.[4] While modern solid-phase peptide synthesis (SPPS) predominantly uses the more labile Boc and Fmoc groups, Cbz-proline remains highly relevant for solution-phase synthesis strategies.[2][7] Its stability allows for the synthesis of protected peptide fragments in solution, which are then coupled together to form larger peptides.[2]

-

Asymmetric Synthesis: The inherent chirality of the proline scaffold is leveraged in asymmetric synthesis. N-Cbz-D-proline, for example, serves as a chiral building block to introduce stereochemical control in reactions, leading to enantiomerically pure products essential in the pharmaceutical industry.[8]

-

Drug Discovery and Medicinal Chemistry: N-Cbz-proline derivatives are indispensable intermediates in the synthesis of complex bioactive molecules and pharmaceuticals.[1][8] They are used in the preparation of protease inhibitors, cyclic peptides, and inhibitors of key biological targets like histone deacetylases.[1][8]

Data Presentation

Quantitative data is summarized below for easy comparison of protecting groups and reaction efficiencies.

Table 1: Comparative Analysis of N-Protecting Groups for Proline

| Characteristic | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

|---|---|---|---|

| Protection Method | Reaction with Benzyl Chloroformate (Cbz-Cl)[1] | Reaction with Di-tert-butyl dicarbonate (Boc)₂O[9] | Reaction with Fmoc-chloride or Fmoc-O-succinimide[9] |

| Typical Protection Yield | ~90%[4] | 83-90%[9] | >95% |

| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[2] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2][9] | Mild basic conditions (e.g., 20% piperidine in DMF).[9] |

| Primary Synthesis Strategy | Primarily solution-phase synthesis.[2] | Widely used in Solid-Phase Peptide Synthesis (SPPS).[2] | The dominant strategy in modern SPPS. |

| Key Advantages | Stable, crystalline derivatives; Orthogonal to Boc and Fmoc groups.[2][7][9] | Stable to bases and nucleophiles; well-suited for automated SPPS.[9][10] | Mild deprotection preserves acid-sensitive functionalities; UV absorbance allows for real-time monitoring.[9] |

| Potential Disadvantages | Harsh deprotection conditions are not compatible with some functional groups; limited use in SPPS.[2][7] | Repeated harsh acid deprotection can lead to side reactions.[7][9] | Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[7] |

Table 2: Representative Yields for N-Cbz-Proline Reactions

| Reaction | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|

| Protection | L-Proline, Benzyl Chloroformate, NaHCO₃, THF/H₂O, 0°C to RT | 90% | [4] |

| Protection | L-Proline, Benzyl Chloroformate, NaHCO₃, Toluene, 10-20°C | High | [11] |

| Deprotection | N-Cbz-protected amine, 5% Pd-C, H₂, MeOH, 60°C | Quantitative | [4] |

| Deprotection | N-Cbz-protected amine, 10% Pd/C, NaBH₄, MeOH, RT | Rapid (3-10 min) |[3] |

Table 3: Physicochemical and Spectroscopic Data for N-Cbz-L-proline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1148-11-4 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][12] |

| Molecular Weight | 249.26 g/mol | [1][12] |

| Appearance | White to off-white solid/powder. | [1] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, MS |[1][12][13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: N-Cbz Protection of L-Proline (Schotten-Baumann Conditions)

This protocol describes the standard procedure for protecting the secondary amine of proline using benzyl chloroformate.[4][5]

-

Dissolution: Dissolve L-proline (1.0 equivalent) and sodium bicarbonate (NaHCO₃, 2.0 equivalents) in a 2:1 mixture of Tetrahydrofuran (THF) and water.[4] Cool the solution to 0 °C in an ice bath.

-

Addition of Cbz-Cl: To the vigorously stirred, cold solution, add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise, ensuring the temperature is maintained at 0 °C.[4]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours or warm to room temperature and stir for 2-4 hours.[4][5] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.[4]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Isolation: Purify the resulting residue by silica gel column chromatography to yield N-Cbz-L-proline as a white powder.[4]

Protocol 2: Deprotection of N-Cbz-Proline via Catalytic Hydrogenolysis

This is the most common method for removing the Cbz group.[3][5]

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected proline derivative (1.0 equivalent) in a solvent such as methanol (MeOH) or ethanol.[4][5]

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).[4][5] Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a hydrogen atmosphere (typically 1 atm or a balloon).[5]

-

Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 60 °C) for several hours.[4][5] Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4][5] Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[5]

Protocol 3: Rapid Deprotection using Sodium Borohydride and Pd/C

This protocol offers a very fast and efficient alternative for Cbz removal at room temperature.[3]

-

Preparation: Dissolve the N-Cbz protected compound (1.0 equivalent) in methanol at room temperature.

-

Reagent Addition: Add 10% Pd/C catalyst, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equivalent).

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 3-10 minutes. Monitor the reaction progress by TLC.[3]

-

Work-up and Isolation: Follow the work-up steps from Protocol 2 (filtration through Celite and solvent evaporation) to isolate the deprotected amine.[3]

Visualizations

Diagrams illustrating key workflows and concepts are provided below.

Caption: Workflow for the N-Cbz protection of proline.

Caption: Workflow for N-Cbz deprotection via hydrogenolysis.

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

The N-Cbz protecting group, while one of the oldest in the synthetic chemist's toolkit, remains a robust and highly relevant tool for proline chemistry. Its exceptional stability and orthogonality to other common protecting groups like Boc and Fmoc ensure its continued use, particularly in solution-phase peptide synthesis and the construction of complex, chiral molecules for drug discovery.[2][7][8] Although its application in automated solid-phase peptide synthesis is limited due to the harsh conditions required for its removal, the reliability and established chemistry of N-Cbz-proline derivatives guarantee their place in the synthesis of advanced organic compounds.[2] A thorough understanding of its properties, applications, and associated protocols is therefore essential for researchers in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]

- 12. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a valuable proline derivative for the synthesis of peptides and peptidomimetics. The incorporation of hydroxyproline, particularly the cis diastereomer, into a peptide sequence can induce specific conformational constraints and offer a site for further chemical modification. Peptides containing cis-4-hydroxy-L-proline have been shown to possess improved biological activities compared to their L-proline counterparts[1]. This document provides detailed application notes and experimental protocols for the effective use of this building block in peptide synthesis.

The N-terminal benzyloxycarbonyl (Cbz) group provides robust protection, stable under standard peptide coupling conditions, while the C-terminal methyl ester facilitates solution-phase synthesis and requires saponification before coupling. The cis stereochemistry at the 4-position offers a unique structural element compared to the more common trans-hydroxyproline found in collagen[2].

Physicochemical and Structural Data

| Property | Value |

| IUPAC Name | (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate |

| Synonyms | N-Z-cis-4-Hydroxy-L-proline methyl ester, Cbz-cis-Hyp-OMe |

| CAS Number | 76147-97-0 |

| Molecular Formula | C₁₄H₁₇NO₅ |

| Molecular Weight | 279.29 g/mol |

| Appearance | White to off-white solid |

| Protecting Groups | Amine: Benzyloxycarbonyl (Cbz); Carboxyl: Methyl ester (OMe) |

Application Notes

-